Cas no 1227578-88-2 (2,3-difluoro-4-methoxy-pyridine)

2,3-ジフルオロ-4-メトキシピリジンは、高純度の有機フッ素化合物であり、医農薬中間体や機能性材料の合成において重要な役割を果たします。ピリジン骨格に導入された2位と3位のフッ素原子は電子吸引性を示し、反応性や分子間相互作用を精密に制御可能です。4位のメトキシ基は立体障害と電子供与性を併せ持ち、官能基変換の多様性を提供します。特に医薬品開発分野では、代謝安定性向上や脂溶性調節に優れた特性を発揮し、創薬ケミストリーにおける高付加価値中間体として利用されています。

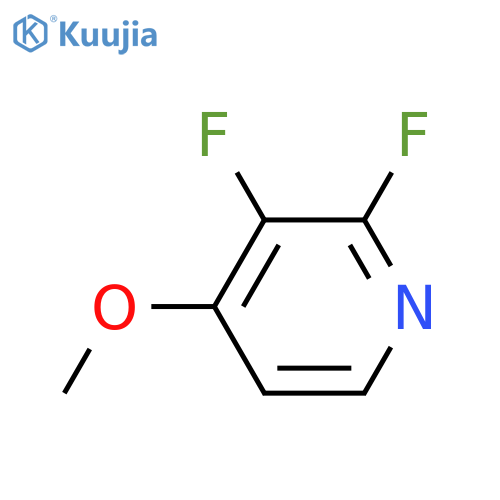

1227578-88-2 structure

商品名:2,3-difluoro-4-methoxy-pyridine

CAS番号:1227578-88-2

MF:C6H5F2NO

メガワット:145.106808423996

MDL:MFCD16610818

CID:4563900

PubChem ID:127053673

2,3-difluoro-4-methoxy-pyridine 化学的及び物理的性質

名前と識別子

-

- 2,3-difluoro-4-methoxypyridine

- 2,3-difluoro-4-methoxy-pyridine

- COC1=C(C(=NC=C1)F)F

- AMY12441

- 1227578-88-2

- D79419

- SY323138

- CS-0310069

- MFCD16610818

- AS-79866

-

- MDL: MFCD16610818

- インチ: 1S/C6H5F2NO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3

- InChIKey: HMXDWXRUZRPMEB-UHFFFAOYSA-N

- ほほえんだ: FC1C(=NC=CC=1OC)F

計算された属性

- せいみつぶんしりょう: g/mol

- どういたいしつりょう: g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 112

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: g/mol

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 22.1

2,3-difluoro-4-methoxy-pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4554-250MG |

2,3-difluoro-4-methoxy-pyridine |

1227578-88-2 | 97% | 250MG |

¥ 4,263.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4554-500MG |

2,3-difluoro-4-methoxy-pyridine |

1227578-88-2 | 97% | 500MG |

¥ 7,108.00 | 2023-04-05 | |

| TRC | D203360-25mg |

2,3-Difluoro-4-methoxypyridine |

1227578-88-2 | 25mg |

$ 125.00 | 2022-06-05 | ||

| TRC | D203360-50mg |

2,3-Difluoro-4-methoxypyridine |

1227578-88-2 | 50mg |

$ 205.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D775531-1G |

2,3-difluoro-4-methoxy-pyridine |

1227578-88-2 | 97% | 1g |

$2005 | 2024-07-21 | |

| eNovation Chemicals LLC | D775531-250MG |

2,3-difluoro-4-methoxy-pyridine |

1227578-88-2 | 97% | 250mg |

$800 | 2024-07-21 | |

| A2B Chem LLC | BA07315-250mg |

2,3-difluoro-4-methoxy-pyridine |

1227578-88-2 | 95% | 250mg |

$706.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4554-100mg |

2,3-difluoro-4-methoxy-pyridine |

1227578-88-2 | 97% | 100mg |

¥2667.0 | 2024-04-25 | |

| 1PlusChem | 1P01JWFN-250mg |

2,3-difluoro-4-methoxy-pyridine |

1227578-88-2 | 97.00% | 250mg |

$666.00 | 2023-12-25 | |

| abcr | AB566360-500mg |

2,3-Difluoro-4-methoxy-pyridine; . |

1227578-88-2 | 500mg |

€1681.80 | 2024-04-20 |

2,3-difluoro-4-methoxy-pyridine 関連文献

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

1227578-88-2 (2,3-difluoro-4-methoxy-pyridine) 関連製品

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 57707-64-9(2-azidoacetonitrile)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1227578-88-2)2,3-difluoro-4-methoxy-pyridine

清らかである:99%/99%/99%/99%

はかる:100mg/250mg/500mg/1g

価格 ($):516.0/824.0/1375.0/2062.0